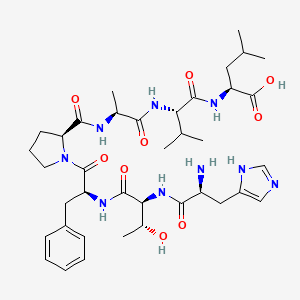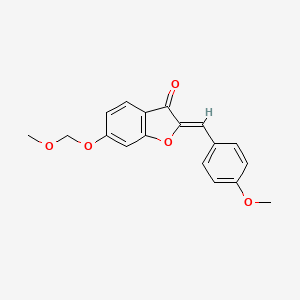
SARS-CoV-2-IN-44
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-44 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby impeding its ability to replicate and cause infection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-44 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and specificity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthesis process. It involves:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required standards for pharmaceutical use.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Various catalysts like palladium on carbon or platinum oxide are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
SARS-CoV-2-IN-44 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biochemical assays to investigate its interaction with viral proteins and its inhibitory effects on viral replication.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral enzymes.
Industry: The compound’s synthesis and production methods are studied to improve industrial processes and develop scalable production techniques.
作用机制
SARS-CoV-2-IN-44 exerts its effects by targeting specific proteins within the SARS-CoV-2 virus. The primary molecular target is the main protease (Mpro), which is essential for viral replication. By inhibiting this protease, the compound prevents the virus from processing its polyproteins, thereby halting its replication cycle. The inhibition mechanism involves binding to the active site of the protease, blocking its enzymatic activity.
相似化合物的比较
Similar Compounds
Paxlovid (PF-07321332): Another protease inhibitor used for treating COVID-19.
Remdesivir: An antiviral drug that targets the viral RNA polymerase.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Uniqueness
SARS-CoV-2-IN-44 stands out due to its high specificity for the main protease of SARS-CoV-2, which reduces the likelihood of off-target effects. Additionally, its unique chemical structure allows for better pharmacokinetic properties, such as improved bioavailability and metabolic stability.
属性
分子式 |
C18H16O5 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
(2Z)-6-(methoxymethoxy)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-22-14-7-8-15-16(10-14)23-17(18(15)19)9-12-3-5-13(21-2)6-4-12/h3-10H,11H2,1-2H3/b17-9- |
InChI 键 |
POMVJOWASPZFJH-MFOYZWKCSA-N |
手性 SMILES |
COCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 |
规范 SMILES |
COCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



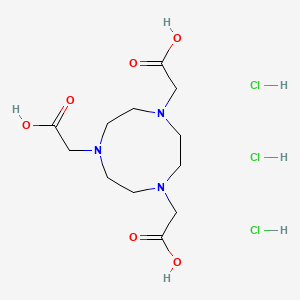
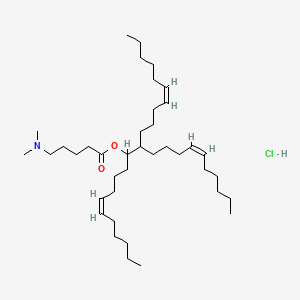
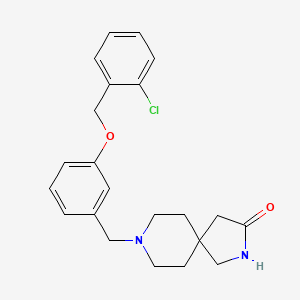

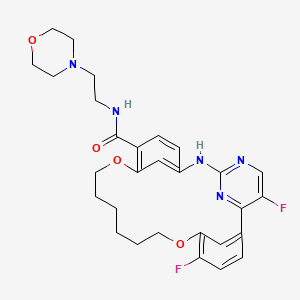
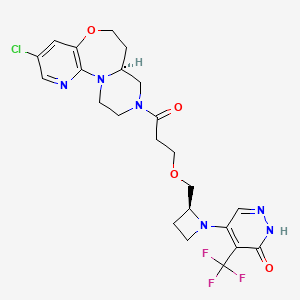
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)





